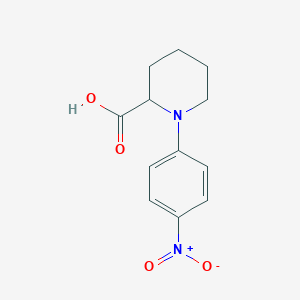

1-(4-Nitrophenyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-nitrophenyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)11-3-1-2-8-13(11)9-4-6-10(7-5-9)14(17)18/h4-7,11H,1-3,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOPOGQYQMNRCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Nitrophenyl)piperidine-2-carboxylic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-(4-Nitrophenyl)piperidine-2-carboxylic Acid

Introduction

This compound is a derivative of pipecolic acid, a non-proteinogenic amino acid. Pipecolic acid and its derivatives are significant scaffolds in medicinal chemistry and drug development, often incorporated into molecules to introduce conformational rigidity or to mimic peptide turns.[1][2] The introduction of the 4-nitrophenyl group via a stable C-N bond provides a versatile chemical handle for further functionalization and a building block for more complex pharmacologically active compounds. This guide provides a detailed protocol for the synthesis of this target compound, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr), and is intended for researchers in organic synthesis and drug discovery.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The formation of the C-N bond between the piperidine nitrogen and the aromatic ring is the key transformation in this synthesis. Two primary strategies are viable for this purpose: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

-

Buchwald-Hartwig Amination: This is a powerful, versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds from aryl halides and amines.[3][4][5] While highly effective, it requires the use of a palladium catalyst, specialized phosphine ligands, and strictly inert reaction conditions, which can add complexity and cost.[6]

-

Nucleophilic Aromatic Substitution (SNAr): This guide will focus on the SNAr pathway, which offers a more direct and operationally simpler alternative for this specific target molecule. The SNAr reaction is highly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), particularly when positioned ortho or para to the leaving group.[7] In our target synthesis, the para-nitro group on the phenyl ring strongly activates the substrate, 1-fluoro-4-nitrobenzene, for nucleophilic attack by the secondary amine of piperidine-2-carboxylic acid.

Causality of Experimental Choice

The selection of the SNAr approach is based on the following rationale:

-

High Substrate Activation: The 4-nitro group makes the ipso-carbon (the carbon attached to the fluorine) highly electrophilic and susceptible to nucleophilic attack.

-

Excellent Leaving Group: Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate.[8]

-

Operational Simplicity: The reaction can typically be carried out without the need for sensitive metal catalysts or ligands, simplifying the experimental setup and purification.[9]

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition: The nitrogen atom of piperidine-2-carboxylic acid acts as the nucleophile, attacking the electron-deficient carbon atom of 1-fluoro-4-nitrobenzene that bears the fluorine atom. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the fluoride ion. This step is generally fast. A base is required in the reaction to deprotonate the piperidine nitrogen after the addition, which yields the final product.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from (±)-piperidine-2-carboxylic acid and 1-fluoro-4-nitrobenzene.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (±)-Piperidine-2-carboxylic acid | ≥98% | Commercial | Also known as (±)-Pipecolic acid |

| 1-Fluoro-4-nitrobenzene | ≥99% | Commercial | Toxic and irritant. Handle with care. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Acts as the base. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.8% | Commercial | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | In-house prep. | For acidification. |

| Brine (saturated NaCl) | In-house prep. | In-house prep. | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | For drying. |

| Round-bottom flask | 100 mL | N/A | |

| Magnetic stir bar | N/A | N/A | |

| Condenser | N/A | N/A | |

| Heating mantle with stirrer | N/A | N/A | |

| Separatory funnel | 250 mL | N/A |

Quantitative Data and Reaction Parameters

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| (±)-Piperidine-2-carboxylic acid | 129.16 | 1.29 g | 10.0 | 1.0 |

| 1-Fluoro-4-nitrobenzene | 141.10 | 1.41 g | 10.0 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | 3.0 |

| Anhydrous DMSO | N/A | 30 mL | N/A | N/A |

| Reaction Temperature: | 80 °C | |||

| Reaction Time: | 12-16 hours |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add (±)-piperidine-2-carboxylic acid (1.29 g, 10.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

-

Add 30 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Stir the suspension for 10 minutes at room temperature to ensure good mixing.

-

Carefully add 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol) to the flask using a syringe.

-

Attach a condenser to the flask and place it in a heating mantle.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of cold water.

-

The aqueous mixture is then acidified to a pH of approximately 2-3 by the slow addition of 1 M HCl. This step protonates the carboxylic acid, making it less water-soluble. A precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts in a separatory funnel and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

-

Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound as a solid.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by observing the chemical shifts, integration, and coupling patterns of the protons on the piperidine ring and the aromatic ring. The characteristic signals for the nitrophenyl group (two doublets in the aromatic region) and the protons of the piperidine backbone are expected.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): To verify the number and types of carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Reagent Handling:

-

1-Fluoro-4-nitrobenzene: Is toxic, an irritant, and a suspected mutagen. Avoid inhalation, ingestion, and skin contact.

-

DMSO: Can enhance the absorption of other chemicals through the skin. Handle with care.

-

Potassium Carbonate: Is an irritant. Avoid creating dust.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

Boto, A., et al. (2002). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Schrey, A., et al. (2019). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Schrey, A., et al. (2019). A versatile route towards 6-arylpipecolic acids. PMC - NIH. Available at: [Link]

- Cativiela, C., et al. (2001).

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

Al-Masoudi, N., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

- Watson, P. S., et al. (2010).

- Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.

- Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

- Hartmann, M., et al. (2018). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. PMC - NIH.

-

Khan, A. S., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. Available at: [Link]

-

Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Available at: [Link]

-

Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Available at: [Link]

- Nevsky, Y. A., et al. (2021).

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

- He, H. Y. (2006). Various routes of pipecolic acid biosynthesis in microorganisms. Applied Microbiology and Biotechnology.

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

- Anonymous. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons.

- University of Bath. (n.d.).

-

Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. Available at: [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- DTIC. (n.d.). Piperidine Synthesis.

- Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PMC - PubMed Central.

- ResearchGate. (n.d.). Biosynthesis of l-pipecolic acid.

Sources

- 1. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

A Technical Guide to the Physicochemical Characterization of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the systematic physicochemical characterization of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid. This compound, featuring a piperidine scaffold common in pharmaceuticals, a polar nitro group, and an ionizable carboxylic acid, presents an interesting profile for drug discovery and development.[1] Due to the limited availability of specific experimental data in public literature for this particular isomer, this document serves as a procedural whitepaper. It outlines authoritative, field-proven methodologies for determining critical properties including solubility, pKa, and spectral characteristics. The protocols herein are designed for researchers, medicinal chemists, and formulation scientists, providing not only step-by-step instructions but also the underlying scientific rationale to ensure robust and reliable data generation.

Chemical Identity and Core Properties

The foundational step in characterizing any compound is to establish its chemical identity and fundamental properties. The molecular formula and weight for this compound are identical to its isomers, such as the 4-carboxylic acid variant.[2]

Chemical Structure:

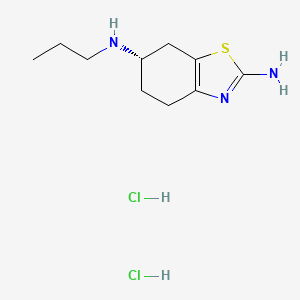

Figure 1: Structure of this compound

Figure 1: Structure of this compound

| Property | Data | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [2] |

| Molecular Weight | 250.25 g/mol | [2] |

| CAS Number | Not readily available in public databases | - |

Solubility Profile: A Multifaceted Analysis

Solubility is a critical determinant of a compound's bioavailability and formulation feasibility. The structure of this compound suggests a complex solubility profile; the non-polar phenyl and piperidine rings are balanced by the polar carboxylic acid and nitro functional groups. A systematic evaluation in aqueous and organic media is therefore essential.

Rationale for Solubility Testing

Understanding solubility across different pH levels and in various solvents is crucial for crystallization, extraction, and chromatography techniques.[3] For drug development, aqueous solubility dictates dissolution rate and absorption, while solubility in organic solvents informs purification strategies and the potential for non-aqueous formulations. The presence of an acidic carboxylic acid group suggests that the compound's solubility will be highly pH-dependent, increasing significantly in basic solutions where it can form a more polar ionic salt.

Experimental Protocol for Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing solubility.

-

Preparation: Dispense approximately 25 mg of the compound into a series of clean, labeled test tubes.[4]

-

Aqueous Solubility (Neutral):

-

To the first tube, add 0.75 mL of deionized water in 0.25 mL increments, shaking vigorously for 60 seconds after each addition.[3][4]

-

Observe if the compound dissolves completely. If it dissolves, it is classified as "water-soluble."

-

If soluble, test the resulting solution with litmus paper to determine its acidic or basic nature.

-

-

Aqueous Solubility (Acidic & Basic Conditions):

-

If the compound is insoluble in water, prepare two additional tubes.

-

To one, add 0.75 mL of 5% HCl solution in increments, shaking after each addition.[5] Solubility indicates the presence of a basic functional group.

-

To the other, add 0.75 mL of 5% NaOH solution.[4] Solubility strongly indicates an acidic functional group, as the base deprotonates the carboxylic acid to form a soluble salt.

-

If soluble in 5% NaOH, repeat the test with 5% NaHCO₃. Solubility in this weak base confirms a strongly acidic group like a carboxylic acid.[4][5]

-

-

Organic Solvent Solubility:

-

To separate tubes, add 1 mL of various organic solvents (e.g., hexane, diethyl ether, ethanol, DMSO).

-

Stir or shake vigorously for 60 seconds and record whether the compound is soluble or insoluble.[3]

-

Visualization: Solubility Testing Workflow

Caption: Workflow for pKa determination via potentiometric titration and data analysis.

Spectroscopic and Structural Elucidation

Spectroscopic techniques provide an unambiguous confirmation of the molecular structure. A combination of NMR, FTIR, and Mass Spectrometry is used to create a complete "fingerprint" of the molecule. [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [7]For this compound, ¹H and ¹³C NMR are essential for verifying the connectivity of the piperidine and nitrophenyl rings.

-

Protocol for Sample Preparation:

-

Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. 2. Ensure the compound is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Suspended solids will degrade the quality of the spectrum.

-

Adjust the sample depth to the manufacturer's specification (typically 4-5 cm) for optimal magnetic field homogeneity. * Expected ¹H NMR Signals:

-

Aromatic Region: Two distinct doublets in the downfield region (typically 7.0-8.5 ppm) corresponding to the protons on the para-substituted nitrophenyl ring.

-

Piperidine Ring: A series of complex multiplets in the aliphatic region (typically 1.5-4.0 ppm) for the CH and CH₂ protons on the piperidine ring. The proton at the C2 position, adjacent to the carboxylic acid, will likely be a distinct signal.

-

-

Expected ¹³C NMR Signals:

-

Signals corresponding to the carbons of the nitrophenyl ring, the piperidine ring, and a downfield signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [8][9]

-

Protocol for Attenuated Total Reflectance (ATR-FTIR):

-

Run a background spectrum on the clean ATR crystal. 2. Place a small amount of the solid sample directly onto the crystal, ensuring complete coverage. 3. Apply pressure using the clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically generate a transmittance or absorbance spectrum. [10]* Expected Characteristic Absorption Bands:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C-H Stretches: Signals just below 3000 cm⁻¹ for aliphatic C-H (piperidine) and just above 3000 cm⁻¹ for aromatic C-H (phenyl).

-

C=O Stretch: An intense, sharp peak around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

-

N-O Stretches: Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), characteristic of the nitro group.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight and providing structural information through fragmentation patterns. [11][12]

-

Technique Overview (Electron Ionization - EI):

-

A small sample is introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons. [13] 2. This process knocks an electron off the molecule, creating a positively charged molecular ion (M⁺•), which is a radical cation. [12] 3. The mass analyzer separates the ions based on their m/z ratio, and a detector records their relative abundance. [13]* Expected Results:

-

Molecular Ion Peak (M⁺•): A peak at an m/z value corresponding to the molecular weight of the compound, 250. This is often the highest m/z value in the spectrum. [12] * Major Fragment Ions: Common fragmentation pathways may include the loss of the carboxylic acid group (-45 amu), the loss of the nitro group (-46 amu), or cleavage of the piperidine ring, leading to a series of smaller fragment ions that can help confirm the structure.

-

Conclusion

The physicochemical properties of this compound are fundamental to understanding its potential as a therapeutic agent or a synthetic intermediate. This guide provides a robust, methodology-driven approach for its characterization. By systematically determining its solubility, pKa, and spectroscopic fingerprint, researchers can generate the critical data needed to advance its study in medicinal chemistry, pharmacology, and formulation science. The application of these validated protocols ensures the generation of high-quality, reliable data, forming a solid foundation for any subsequent research and development efforts.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Oreate AI Blog. How to Determine Pka from Titration Curve. [Link]

-

Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

Determination of pKa's from titration curves. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

-

PubChem. 1-(4-Nitrophenyl)piperidin-2-one. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

fourier transform infrared spectroscopy. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

NMR Sample Preparation. [Link]

-

PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

RTI Laboratories. FTIR Analysis. [Link]

-

EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]

-

Scientist Live. LC/MS detection: powerful tool for organic compound analysis. [Link]

-

Chemistry LibreTexts. Mass Spectrometry. [Link]

-

ResearchGate. How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. [Link]

-

Center for Applied Isotope Studies. Organic Compound Characterization & Quantification. [Link]

-

Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Wikipedia. Piperidine. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

ResearchGate. nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. CAS 223786-53-6 | 1-(4-Nitrophenyl)piperidine-4-carboxylic acid - Synblock [synblock.com]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. photometrics.net [photometrics.net]

- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. rtilab.com [rtilab.com]

- 9. eag.com [eag.com]

- 10. mse.washington.edu [mse.washington.edu]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(4-Nitrophenyl)piperidine-2-carboxylic Acid: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid, a derivative of the non-proteinogenic amino acid pipecolic acid. Due to its likely status as a non-commercially available research compound, a specific CAS (Chemical Abstracts Service) number has not been identified in public databases. This guide, therefore, focuses on a proposed synthetic route, detailed characterization methodologies, and potential applications for researchers in drug discovery and the chemical sciences.

Introduction and Compound Profile

This compound, also known as N-(4-nitrophenyl)pipecolic acid, is a fascinating molecule that merges the rigid, conformationally constrained structure of a pipecolic acid scaffold with the electron-withdrawing properties of a 4-nitrophenyl group. Pipecolic acid and its derivatives are of significant interest due to their presence in natural products and their ability to induce specific secondary structures in peptides.[1] The introduction of an N-aryl substituent, particularly one with a nitro group, can significantly alter the compound's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a valuable tool for chemical biology and medicinal chemistry research.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₄ | - |

| Molecular Weight | 250.25 g/mol | - |

| XLogP3 | 1.9 | PubChem (Predicted for 1-(2-nitrophenyl)piperidine-4-carboxylic acid) |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 5 | - |

| Rotatable Bond Count | 2 | - |

Proposed Synthetic Pathway

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Part 1: Synthesis of Methyl Pipecolinate (Esterification)

-

Rationale: The carboxylic acid of pipecolic acid must be protected to prevent side reactions during the subsequent palladium-catalyzed amination. A methyl ester is a simple and effective protecting group that can be readily removed under mild basic conditions.

-

Procedure:

-

Suspend pipecolic acid (1.0 eq) in anhydrous methanol (10 mL per gram of pipecolic acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl pipecolinate, which can be used in the next step without further purification.

-

Part 2: Synthesis of Methyl 1-(4-Nitrophenyl)piperidine-2-carboxylate (Buchwald-Hartwig Amination)

-

Rationale: The Buchwald-Hartwig amination provides a reliable method for the N-arylation of secondary amines like methyl pipecolinate.[4][5] The choice of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields. Xantphos is a bulky, electron-rich ligand that is often effective in these couplings.

-

Procedure:

-

To an oven-dried Schlenk flask, add methyl pipecolinate (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and Xantphos (4 mol%).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous toluene (15 mL per gram of methyl pipecolinate) via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired product.

-

Part 3: Synthesis of this compound (Deprotection)

-

Rationale: Saponification of the methyl ester with a mild base like lithium hydroxide is a standard and effective method for deprotection to yield the final carboxylic acid.

-

Procedure:

-

Dissolve the purified methyl 1-(4-nitrophenyl)piperidine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

Compound Characterization

A thorough characterization of the synthesized this compound is critical to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, typically as two doublets in the downfield region (around 7.0-8.2 ppm). The protons on the piperidine ring will appear in the aliphatic region (around 1.5-4.0 ppm), with the proton at the C2 position adjacent to the carboxylic acid and nitrogen being the most downfield of the ring protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the six carbons of the piperidine ring and the six carbons of the 4-nitrophenyl group, in addition to the carbonyl carbon of the carboxylic acid (typically around 170-180 ppm).

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This technique is essential for confirming the elemental composition of the molecule. The expected exact mass for C₁₂H₁₄N₂O₄ can be calculated and compared with the experimental value.

Infrared (IR) Spectroscopy

-

FT-IR: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and the N-O stretches of the nitro group (strong bands around 1500-1550 cm⁻¹ and 1335-1365 cm⁻¹).

Table 2: Expected Analytical Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (2 doublets, ~7.0-8.2 ppm); Piperidine protons (~1.5-4.0 ppm); Carboxylic acid proton (broad singlet, >10 ppm) |

| ¹³C NMR | Carbonyl carbon (~170-180 ppm); Aromatic carbons (~110-150 ppm); Piperidine carbons (~20-60 ppm) |

| HRMS (ESI+) | [M+H]⁺ calculated for C₁₂H₁₅N₂O₄⁺ |

| IR (KBr) | O-H stretch (~2500-3300 cm⁻¹); C=O stretch (~1700-1730 cm⁻¹); N-O stretches (~1500-1550 cm⁻¹, ~1335-1365 cm⁻¹) |

Potential Applications and Future Directions

While specific applications for this compound have not been documented, its structure suggests several promising areas of research:

-

Pharmaceutical Scaffolding: The piperidine ring is a common motif in many pharmaceuticals.[6] This N-arylated pipecolic acid derivative could serve as a valuable building block for the synthesis of novel bioactive compounds. The nitro group can be readily reduced to an amine, providing a handle for further functionalization.

-

Chemical Biology Probes: The unique conformational properties of the pipecolic acid backbone, combined with the electronic characteristics of the nitrophenyl group, make this compound a potential candidate for designing probes to study protein-protein interactions or enzyme mechanisms.

-

Plant Science Research: Pipecolic acid is a key signaling molecule in plant immunity, specifically in systemic acquired resistance (SAR).[7][8] Derivatives such as N-hydroxy-pipecolic acid are crucial for this process.[9] this compound could be used to investigate the structural requirements for the enzymes and receptors involved in the pipecolic acid signaling pathway.

Conclusion

References

-

A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Syntheses. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell. Available at: [Link]

-

Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. PubMed. Available at: [Link]

-

An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers in Microbiology. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. PubMed. Available at: [Link]

Sources

- 1. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Structure Elucidation: 1-(4-Nitrophenyl)piperidine-2-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Certainty

1-(4-Nitrophenyl)piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring, a foundational scaffold in numerous pharmacologically active agents.[1] The precise determination of its three-dimensional structure is paramount for understanding its chemical reactivity, potential biological interactions, and for ensuring purity and consistency in any drug development pipeline. The presence of a chiral center at the C2 position of the piperidine ring and the electronic influence of the nitrophenyl group introduce complexities that demand a multi-faceted analytical approach. This guide outlines a logical and efficient workflow, integrating data from various spectroscopic and spectrometric techniques to arrive at an unambiguous structural assignment.

The Analytical Blueprint: A Multi-Technique Strategy

The elucidation of this compound's structure is not reliant on a single technique but rather on the convergent validation from several orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.

Caption: A logical workflow for the structure elucidation of this compound.

Foundational Analysis: Mass Spectrometry and Elemental Analysis

The initial steps in structure elucidation aim to establish the molecular formula and identify key fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol:

-

Sample Preparation: Dissolve a small quantity of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Expected Data & Interpretation: The expected monoisotopic mass for C₁₂H₁₄N₂O₄ is 250.09535 Da.[2] The observation of ions corresponding to this mass with high accuracy (typically < 5 ppm error) confirms the molecular formula.

Tandem Mass Spectrometry (MS/MS)

Rationale: MS/MS experiments provide valuable information about the compound's structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This helps to identify key substructures.

Experimental Protocol:

-

Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

-

Precursor Ion Selection: Isolate the molecular ion ([M+H]⁺ or [M-H]⁻) in the first stage of the mass spectrometer.

-

Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

-

Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Expected Fragmentation Patterns: Key fragmentations for this compound would likely involve:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Cleavage of the N-aryl bond.

-

Fragmentations characteristic of the nitrophenyl moiety, such as the loss of NO₂ (46 Da) or NO (30 Da).[3]

Table 1: Predicted Mass Spectrometry Data

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₅N₂O₄⁺ | 251.1026 |

| [M-H]⁻ | C₁₂H₁₃N₂O₄⁻ | 249.0881 |

| [M+H-HCOOH]⁺ | C₁₁H₁₃N₂O₂⁺ | 205.0972 |

| [M-H-CO₂]⁻ | C₁₁H₁₃N₂O₂⁻ | 205.0977 |

Unraveling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the connectivity and stereochemistry of organic molecules. A suite of 1D and 2D NMR experiments is essential for the complete assignment of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical to avoid exchange of the carboxylic acid proton.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal resolution.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is key for determining stereochemistry.

-

Expected NMR Spectral Features

¹H NMR:

-

Aromatic Region (δ 7.0-8.5 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group will be downfield due to its strong electron-withdrawing nature.

-

Piperidine Ring Protons (δ 1.5-4.5 ppm): A complex set of multiplets due to the diastereotopic nature of the methylene protons and restricted rotation. The proton at C2 (α to the carboxylic acid and nitrogen) is expected to be a distinct multiplet.

-

Carboxylic Acid Proton (δ > 10 ppm): A broad singlet, which may be exchangeable with D₂O.

¹³C NMR:

-

Carbonyl Carbon (δ ~170-180 ppm): The carboxylic acid carbon.

-

Aromatic Carbons (δ ~110-150 ppm): Four signals for the nitrophenyl ring, with the carbon attached to the nitro group being the most deshielded.

-

Piperidine Carbons (δ ~20-60 ppm): Five signals corresponding to the piperidine ring carbons. The C2 and C6 carbons will be the most downfield due to their proximity to heteroatoms.

Connecting the Pieces with 2D NMR

Caption: Key 2D NMR correlations for assembling the molecular framework.

-

COSY: Will establish the proton-proton connectivities within the piperidine ring (H2-H3-H4-H5-H6).

-

HSQC: Will assign each proton resonance to its directly attached carbon.

-

HMBC: Is critical for connecting the nitrophenyl ring to the piperidine nitrogen. Correlations from the aromatic protons to C6, and from the H6 protons to the aromatic carbons will confirm the N-aryl linkage. A correlation from H2 to the carbonyl carbon will confirm the position of the carboxylic acid group.

Vibrational Spectroscopy: Confirming Functional Groups

Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

N-O Stretches (Nitro Group): Two strong absorptions, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-N Stretch: In the fingerprint region, typically 1000-1350 cm⁻¹.

Table 2: Summary of Expected FT-IR Peaks

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 | Broad, Strong |

| Aromatic C-H | >3000 | Medium |

| Aliphatic C-H | <3000 | Medium |

| Carbonyl C=O | 1700-1725 | Strong, Sharp |

| Nitro N-O (asym) | 1500-1550 | Strong |

| Nitro N-O (sym) | 1345-1385 | Strong |

The Gold Standard: Single-Crystal X-ray Diffraction

Rationale: When a suitable single crystal can be obtained, X-ray diffraction provides an unambiguous determination of the solid-state structure, including absolute stereochemistry (if a chiral reference is present or through anomalous dispersion).

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent or solvent system. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.

Expected Outcomes:

-

Absolute confirmation of the connectivity.

-

Determination of the piperidine ring conformation (e.g., chair, boat).[4]

-

Precise measurement of the relative orientation of the nitrophenyl and carboxylic acid substituents.

-

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding.

Conclusion: A Convergent and Self-Validating Approach

The structure elucidation of this compound is a process of accumulating and correlating evidence from multiple analytical techniques. By systematically applying mass spectrometry, a full suite of NMR experiments, FT-IR spectroscopy, and, ideally, single-crystal X-ray diffraction, a complete and unambiguous structural assignment can be achieved. This rigorous, multi-faceted approach ensures the scientific integrity required for research, discovery, and development applications.

References

-

Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623. [Link]

-

Sampath, N., et al. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Serbian Chemical Society, 82(4), 425-433. [Link]

-

Zafar, S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan, 37(4), 785-790. [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Gakh, A. A., et al. (2000). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 65(22), 7370-7377. [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Video]. YouTube. [Link]

-

PubChemLite. (n.d.). 1-(2-nitrophenyl)piperidine-4-carboxylic acid. Retrieved from [Link]

-

IUCr. (2022). Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 164–170. [Link]

Sources

- 1. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 2. PubChemLite - 1-(2-nitrophenyl)piperidine-4-carboxylic acid (C12H14N2O4) [pubchemlite.lcsb.uni.lu]

- 3. m.youtube.com [m.youtube.com]

- 4. journals.iucr.org [journals.iucr.org]

1-(4-Nitrophenyl)piperidine-2-carboxylic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid

Introduction

This compound is a substituted heterocyclic compound of interest in medicinal chemistry and drug development. Its structure combines a piperidine scaffold, a common motif in pharmaceuticals, with a 4-nitrophenyl group and a carboxylic acid functionality. The precise characterization of such molecules is fundamental to ensuring purity, confirming identity, and understanding chemical behavior. This guide provides a comprehensive overview of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.

Molecular Structure and Analytical Workflow

A logical workflow is critical for the unambiguous characterization of a newly synthesized or isolated compound. The process begins with sample preparation and proceeds through multiple orthogonal analytical techniques.

Caption: A typical workflow for the structural elucidation of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Causality: Experimental Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon environments of the molecule.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity will readily dissolve the carboxylic acid, and its exchangeable proton signal appears far downfield (~2.50 ppm for residual protons), minimizing interference with the aliphatic signals of the piperidine ring. The acidic proton of the carboxylic acid will also be clearly visible and can be confirmed by a D₂O exchange experiment.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

-

A spectral width of at least 16 ppm is necessary to capture both the downfield aromatic and carboxylic acid protons and the upfield aliphatic protons.

-

Perform a D₂O shake: acquire a spectrum, add one drop of D₂O, shake, and re-acquire. The disappearance of the carboxylic acid proton signal provides definitive proof of its identity.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

Running a DEPT-135 experiment is highly recommended to differentiate between CH₃/CH carbons (positive signals) and CH₂ carbons (negative signals). Quaternary carbons will be absent.

-

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The structure presents three distinct regions: the downfield aromatic region, the mid-field piperidine region, and the very downfield carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | > 12.0 | Broad singlet | - | Highly deshielded, exchangeable with D₂O. Its exact shift is concentration-dependent.[1] |

| H-2', H-6' (Aromatic) | ~8.10 | Doublet | ~9.2 | Part of an AA'BB' system. Strongly deshielded by the electron-withdrawing NO₂ group. |

| H-3', H-5' (Aromatic) | ~7.10 | Doublet | ~9.2 | Part of an AA'BB' system. Shielded relative to H-2'/H-6' but deshielded by the piperidine nitrogen. |

| H-2 (Piperidine) | ~4.20 | Doublet of doublets | ~8.0, ~4.0 | Alpha to both the nitrogen and the carbonyl group, leading to significant deshielding. |

| H-6eq, H-6ax (Piperidine) | ~3.6 - 3.8 | Multiplet | - | Protons on the carbon alpha to the nitrogen. Diastereotopic and will show complex splitting. |

| H-3, H-4, H-5 (Piperidine) | ~1.5 - 2.2 | Complex multiplets | - | Overlapping signals from the remaining piperidine ring protons. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Notes |

| C=O (Carboxylic Acid) | ~172-175 | Absent | Typical range for a carboxylic acid carbon.[1] |

| C-1' (Aromatic) | ~150-152 | Absent | Quaternary carbon attached to nitrogen, highly deshielded. |

| C-4' (Aromatic) | ~139-141 | Absent | Quaternary carbon attached to the nitro group. |

| C-2', C-6' (Aromatic) | ~125-126 | Positive (CH) | Aromatic carbons ortho to the nitro group. |

| C-3', C-5' (Aromatic) | ~113-115 | Positive (CH) | Aromatic carbons meta to the nitro group. |

| C-2 (Piperidine) | ~58-62 | Positive (CH) | Carbon alpha to both nitrogen and the carbonyl. |

| C-6 (Piperidine) | ~48-52 | Negative (CH₂) | Carbon alpha to the nitrogen. |

| C-3, C-4, C-5 (Piperidine) | ~20-30 | Negative (CH₂) | Aliphatic carbons of the piperidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within a molecule.

Expertise & Causality: Experimental Protocol

Objective: To identify the characteristic vibrational frequencies of the carboxylic acid, nitro, and aromatic groups.

-

Sample Preparation: The Attenuated Total Reflectance (ATR) technique is ideal. It requires a minimal amount of solid sample placed directly on the crystal, is non-destructive, and provides high-quality spectra.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample onto the crystal and apply pressure using the anvil.

-

Scan the sample over the range of 4000-600 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Very Broad | This is a hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.[1][2] |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Appears just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[2] |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium | Appears just below 3000 cm⁻¹. |

| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong, Sharp | The position is characteristic of a saturated carboxylic acid.[1][3] |

| C=C Stretch (Aromatic) | ~1600, ~1475 | Medium-Strong | Two or more bands are typical for aromatic rings.[2] |

| N-O Asymmetric Stretch (NO₂) | 1510-1550 | Strong | A very strong and characteristic absorption for nitroarenes.[3][4] |

| N-O Symmetric Stretch (NO₂) | 1340-1360 | Strong | The second key absorption for the nitro group.[3][4] |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong | Often coupled with O-H bending. |

| C-N Stretch (Aryl-Amine) | 1250-1350 | Strong | Vibration of the bond between the aromatic ring and the piperidine nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Expertise & Causality: Experimental Protocol

Objective: To determine the accurate molecular weight and identify key structural fragments.

-

Sample Preparation:

-

Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

-

Ionization Method: Electrospray Ionization (ESI) is the preferred method due to the polar nature of the carboxylic acid. It is a soft ionization technique that will likely keep the molecular ion intact. Analysis should be performed in both positive and negative ion modes.

-

Analysis:

-

Positive Ion Mode (ESI+): The molecule is expected to be detected as the protonated species, [M+H]⁺.

-

Negative Ion Mode (ESI-): The molecule will readily deprotonate at the carboxylic acid to be detected as [M-H]⁻. This is often the more sensitive mode for carboxylic acids.

-

High-Resolution MS (HRMS): Using an Orbitrap or TOF analyzer is essential to determine the elemental composition from the accurate mass measurement, providing definitive confirmation of the molecular formula (C₁₂H₁₄N₂O₄).

-

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₂H₁₄N₂O₄

-

Monoisotopic Mass: 250.0954 Da

-

Average Molecular Weight: 250.25 g/mol

Expected Ions:

-

[M+H]⁺ (ESI+): m/z 251.1027

-

[M-H]⁻ (ESI-): m/z 249.0883

Predicted Fragmentation Pathway (Positive Ion Mode):

The fragmentation will likely be initiated by the loss of stable neutral molecules or through cleavage of the piperidine ring.

Caption: A plausible ESI+ fragmentation pathway for the target molecule.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide outlines the predicted spectral data based on fundamental chemical principles and provides field-proven protocols for their acquisition. By correlating the data from these orthogonal methods—the proton and carbon framework from NMR, the functional groups from IR, and the molecular weight and fragmentation from MS—a researcher can achieve an unambiguous confirmation of the molecule's identity and purity, which is an indispensable step in any chemical or pharmaceutical development pipeline.

References

-

PubChem. 1-(4-Nitrophenyl)piperidin-2-one. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ACS Publications. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid. [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]

-

ACS Publications. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments (Supporting Information). [Link]

- Google Patents.

-

ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

-

ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

KTH Diva. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]

-

Hindawi. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. [Link]

-

ResearchGate. Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. [Link]

-

ResearchGate. Synthesis of 1-(3,6-dimethoxy-2-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PubChem. 1-(2-nitrophenyl)piperidine-4-carboxylic acid. [Link]

Sources

solubility of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Navigating the Critical Parameter of Solubility in Drug Development

Physicochemical Profile of this compound

Understanding the solubility of a molecule begins with a thorough analysis of its structural and electronic features. This compound is a multifaceted molecule with distinct functional groups that govern its interactions with various solvents.

Molecular Structure and Key Functional Groups:

The structure comprises a piperidine ring, a nitrophenyl group, and a carboxylic acid moiety. Each of these components contributes to the overall physicochemical properties of the molecule.

-

Piperidine Ring: A six-membered heterocyclic amine, the piperidine ring is a common motif in many pharmaceuticals.[3] The nitrogen atom within the ring is basic and can act as a hydrogen bond acceptor.

-

4-Nitrophenyl Group: This aromatic substituent is strongly electron-withdrawing due to the nitro group. It contributes to the molecule's polarity and can participate in π-π stacking interactions.

-

Carboxylic Acid Group: This acidic functional group is a key determinant of the molecule's solubility. It can act as both a hydrogen bond donor and acceptor, and its ionization state is pH-dependent.

Figure 1: Structure of this compound with key functional groups highlighted.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~264.26 g/mol | Based on the molecular formula C13H16N2O4.[4] |

| Polarity | Polar | The presence of the nitro group, carboxylic acid, and the piperidine nitrogen contribute to a significant dipole moment. |

| pKa (acidic) | ~3-5 | Expected for the carboxylic acid group, influenced by the electron-withdrawing nitrophenyl group.[5][6] |

| pKa (basic) | ~8-10 | Expected for the piperidine nitrogen, although its basicity will be reduced by the electron-withdrawing effect of the nitrophenyl group.[3] |

| Hydrogen Bonding | Donor and Acceptor | The carboxylic acid group can donate a hydrogen bond (from the -OH) and accept hydrogen bonds (at both oxygens). The piperidine nitrogen and the nitro group oxygens can also act as hydrogen bond acceptors. |

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in a given organic solvent will be determined by the balance of intermolecular forces between the solute and solvent molecules.

Figure 2: Predicted interactions between this compound and different organic solvent classes.

Qualitative Solubility Predictions in Common Organic Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Predominant Intermolecular Interactions |

| Protic Polar | Methanol, Ethanol | High | Extensive hydrogen bonding between the solvent and the carboxylic acid, piperidine nitrogen, and nitro group. |

| Aprotic Polar | DMSO, DMF, Acetonitrile | High to Medium | Strong dipole-dipole interactions and hydrogen bonding between the solvent (as an acceptor) and the carboxylic acid. |

| Ethers | Diethyl ether, THF | Medium to Low | Moderate dipole-dipole interactions. The ether oxygen can act as a hydrogen bond acceptor. |

| Halogenated | Dichloromethane, Chloroform | Medium to Low | Primarily dipole-dipole interactions. Chloroform can act as a weak hydrogen bond donor. |

| Aromatic | Toluene | Low | π-π stacking interactions with the nitrophenyl ring may contribute, but overall polarity mismatch limits solubility. |

| Aliphatic | Hexane, Heptane | Very Low | Only weak van der Waals forces. Significant polarity mismatch. |

Experimental Determination of Solubility: A Standard Operating Procedure

Given the lack of published quantitative data, empirical determination is essential. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[7][8]

Figure 3: Workflow for the shake-flask method of solubility determination.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

1. Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles throughout the experiment.[9]

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Then, separate the supernatant from the solid residue by either centrifugation or filtration through a chemically inert syringe filter.[10]

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[10] A calibration curve should be prepared using standard solutions of known concentrations.

3. Data Analysis and Reporting:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

It is recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Data Interpretation and Troubleshooting

-

Impact of Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature during the experiment.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The solubility value obtained will be for the most stable polymorph under the experimental conditions.

-

Compound Stability: It is important to verify that the compound does not degrade in the chosen solvent during the equilibration period. This can be checked by analyzing the chromatogram for any additional peaks.

-

pH Effects in Protic Solvents: In protic solvents, particularly those containing water, the pH can influence the ionization state of the carboxylic acid and the piperidine nitrogen, thereby affecting solubility.

Conclusion

While a definitive, pre-existing table of solubility data for this compound in various organic solvents is not currently available, a comprehensive understanding of its physicochemical properties allows for robust qualitative predictions. The molecule's polar nature, arising from the carboxylic acid, nitrophenyl, and piperidine functionalities, suggests high solubility in polar protic and aprotic solvents, and limited solubility in non-polar solvents. For drug development professionals and researchers, the empirical determination of solubility is a critical step. The detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for obtaining precise quantitative solubility data. This information is indispensable for subsequent formulation development, preclinical studies, and ultimately, for advancing promising compounds through the drug development pipeline.

References

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. Retrieved from [Link]

-

Vemula, V. R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one. Retrieved from [Link]

-

Rohani, S. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Retrieved from [Link]

-

ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvation of Piperidine in Nonaqueous Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(2-Nitrophenyl)methyl]piperidine-4-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

ChemBK. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(2-nitrophenyl)piperidine-4-carboxylic acid (C12H14N2O4). Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Jencks, W. P., & Westheimer, F. H. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. 1-[(2-Nitrophenyl)methyl]piperidine-4-carboxylic acid | C13H16N2O4 | CID 3450780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Strategic Sourcing and Application of Substituted Piperidine Carboxylic Acids in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle, stands as one of the most ubiquitous and influential structural motifs in the landscape of modern pharmaceuticals.[1][2] Its prevalence is not a matter of chance, but a direct consequence of its favorable physicochemical properties. The piperidine scaffold imparts a three-dimensional character to molecules, a crucial attribute for enhancing binding affinity and specificity to biological targets.[3] This departure from the often-predominant flat, aromatic structures in screening libraries provides access to a broader chemical space.[4][5][6] Furthermore, the piperidine ring is metabolically stable and can serve as a versatile scaffold for the introduction of various substituents, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth technical overview of the commercial availability of substituted piperidine carboxylic acids, key building blocks in the synthesis of novel therapeutics. We will delve into the strategic considerations for selecting the appropriate piperidine derivative, provide detailed protocols for their incorporation into target molecules, and offer insights into troubleshooting common synthetic challenges.

Navigating the Commercial Landscape: A Curated Selection of Substituted Piperidine Carboxylic Acids

The commercial availability of a diverse array of substituted piperidine carboxylic acids has significantly accelerated drug discovery efforts. Researchers can now readily access a wide range of building blocks, saving considerable time and resources that would otherwise be dedicated to multi-step syntheses. Leading suppliers in this space can be broadly categorized into large, comprehensive chemical suppliers and specialized, boutique providers of novel building blocks.

Major Chemical Suppliers:

-

Sigma-Aldrich (Merck): A global leader offering a vast portfolio of chemicals, including a wide selection of piperidine derivatives.

-

Thermo Fisher Scientific (Alfa Aesar): Provides a comprehensive range of research chemicals, with a strong offering of functionalized heterocyclic compounds.

-

eMolecules: A popular online marketplace that aggregates chemical products from numerous suppliers, offering a powerful search and comparison tool.

Specialized Building Block Providers:

-

Enamine: Renowned for its extensive and diverse collection of unique building blocks, including a vast library of piperidine analogues.[7]

-

WuXi AppTec: A leading contract research organization (CRO) that also offers a catalog of advanced and novel building blocks.

-

Combi-Blocks: Specializes in providing a wide range of combinatorial building blocks for medicinal chemistry.

-

Key Organics: A provider of chemistry services and a diverse catalog of intermediates and building blocks.

The following tables provide a representative, non-exhaustive list of commercially available substituted piperidine carboxylic acids, categorized by the position of the carboxylic acid group.

Table 1: Commercially Available Piperidine-4-Carboxylic Acid Derivatives

| Compound Name | Structure | CAS Number | Representative Supplier(s) |

| Piperidine-4-carboxylic acid (Isonipecotic acid) |  | 498-94-2 | Sigma-Aldrich, Thermo Fisher Scientific |

| 1-Boc-piperidine-4-carboxylic acid |  | 84358-13-4 | Sigma-Aldrich, Combi-Blocks, WuXi AppTec |

| 1-Cbz-piperidine-4-carboxylic acid |  | 83399-63-5 | Enamine, Key Organics |